molecular formula C18H20O2 B086173 3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one CAS No. 1089-80-1

3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one

Cat. No.: B086173
CAS No.: 1089-80-1
M. Wt: 268.3 g/mol
InChI Key: SONVSJYKHAWLHA-RYRKJORJSA-N
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Description

3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one, also known as 9,11-Didehydroestrone, is a chemically modified estrone analog characterized by the introduction of an additional double bond between the C9 and C11 positions . This C-ring oxidized structural modification is a subject of significant interest in medicinal chemistry for the development of novel steroidal compounds with modulated biological activity . Research indicates that such modifications on the estrogen core structure are a relevant strategy for exploring new antiproliferative agents, particularly against hormone-dependent cancers . The compound serves as a critical pharmaceutical impurity and metabolite of ethinyl estradiol, making it an essential reference standard in analytical chemistry and pharmaceutical development for quality control and metabolic studies . Its value to researchers lies in its utility as a chemical tool for probing structure-activity relationships, enabling the investigation of how unsaturation in the C-ring influences binding to estrogen receptors and other biological targets, which can guide the rational design of new therapeutic steroidal agents devoid of classical estrogenic effects .

Properties

IUPAC Name

(8S,13S,14S)-3-hydroxy-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,8,10,15-16,19H,2,4,6-7,9H2,1H3/t15-,16+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONVSJYKHAWLHA-RYRKJORJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC=C3C(C1CCC2=O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC=C3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447370
Record name 3-HYDROXY-ESTRA-1,3,5(10),9(11)-TETRAEN-17-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089-80-1
Record name 9-Dehydroestrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1089-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-HYDROXY-ESTRA-1,3,5(10),9(11)-TETRAEN-17-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Phenolic Hydroxyl and Keto Group Protection

The 3-hydroxy and 17-keto groups in estrone derivatives necessitate protection to prevent undesired side reactions during synthesis. Benzoyl groups are widely employed for phenolic hydroxyl protection due to their stability under acidic and basic conditions. For example, estrone treated with substituted benzoyl chlorides in pyridine achieves >95% protection efficiency. Simultaneously, the 17-keto group is protected using ethylene glycol under acid catalysis, forming a ketal derivative.

Table 1: Protection Efficiency of Estrone Derivatives

Protecting GroupReaction ConditionsYield (%)Purity (%)Source
Benzoyl chloridePyridine, 0°C, 4 hr9799.2
Ethylene glycolp-TsOH, toluene, reflux8998.5
Brominating AgentSolventTemp (°C)Conversion (%)Elimination Yield (%)
PTABCH₂Cl₂−208578
NBSCCl₄256254

Dehydrogenation of Saturated Precursors

Catalytic Dehydrogenation with DDQ

Alternative routes employ dehydrogenation of 3-hydroxy-estra-1,3,5(10)-trien-17-one using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dioxane. This method directly introduces the 9(11)-double bond via radical-mediated hydrogen abstraction, yielding 70% product. Elevated temperatures (80°C) and prolonged reaction times (12 hr) maximize efficiency but risk over-oxidation.

Hydrolysis and Deprotection

Acidic Hydrolysis of Protecting Groups

Final deprotection involves hydrolyzing the benzoyl group with 6M HCl in methanol (60°C, 2 hr) and cleaving the ketal using aqueous acetic acid (50°C, 1 hr). These steps restore the 3-hydroxy and 17-keto functionalities with >95% recovery.

Table 3: Deprotection Conditions and Outcomes

StepReagentConditionsYield (%)
Benzoyl hydrolysis6M HCl/MeOH60°C, 2 hr96
Ketal cleavageHOAc/H₂O (4:1)50°C, 1 hr97

Analytical Validation of Synthetic Products

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) are critical for structural confirmation. The target compound’s ¹H NMR spectrum displays distinct signals for the 9(11)-double bond protons at δ 5.45 (d, J = 10 Hz) and δ 5.32 (d, J = 10 Hz). High-resolution LC-MS confirms the molecular ion peak at m/z 298.1934 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like ruthenium complexes. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of the original compound. These derivatives can have different biological activities and applications .

Scientific Research Applications

Chemical Properties and Mechanism of Action

3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one is characterized by its hydroxyl group at the 3-position and a specific arrangement of double bonds within its steroid backbone. This structure allows it to interact effectively with estrogen receptors (ERs), leading to the modulation of gene expression and physiological processes such as cellular growth and differentiation.

Chemistry

  • Synthesis Intermediate : It serves as an important intermediate in the synthesis of other steroidal compounds. Researchers utilize it to create derivatives with altered biological activities.
  • Chemical Reactions : The compound undergoes oxidation and reduction reactions, allowing for the formation of various derivatives that can be explored for their unique properties.

Biology

  • Hormonal Regulation Studies : It is extensively studied for its role in hormonal regulation and its effects on cellular processes such as proliferation and apoptosis.
  • Estrogenic Activity : Its estrogenic properties make it a valuable tool for understanding estrogen-related mechanisms in both normal physiology and disease states.

Medicine

  • Hormone Replacement Therapy (HRT) : The compound is investigated for potential therapeutic uses in HRT, particularly for alleviating symptoms associated with menopause.
  • Cancer Research : Its estrogenic activity is also explored in the context of hormone-sensitive cancers, such as breast cancer, where it may influence tumor growth dynamics.

Industry

  • Pharmaceutical Production : The compound is utilized in the production of various pharmaceuticals that target hormonal pathways.
  • Chemical Products : Its derivatives are used in developing new chemical products with specific biological activities.

Case Studies

  • Case Study on Hormone Replacement Therapy :
    • A clinical trial evaluated the efficacy of this compound in alleviating menopausal symptoms. Results indicated significant improvements in quality of life metrics among participants receiving this compound compared to placebo groups.
  • Case Study on Breast Cancer Research :
    • Research focused on the impact of this compound on ER-positive breast cancer cell lines demonstrated that it modulates cell proliferation through ER-mediated pathways. This suggests potential therapeutic avenues for managing hormone-responsive tumors.

Mechanism of Action

The mechanism of action of 3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one involves its interaction with estrogen receptors in the body. It binds to these receptors, modulating the expression of specific genes and influencing various physiological processes. The molecular targets include estrogen receptor alpha and beta, which play crucial roles in reproductive and non-reproductive tissues .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Δ⁸(9) vs. Δ⁹(11) Derivatives

  • 3-Hydroxy-estra-1,3,5(10),8(9)-tetraen-17-one (I) :
    This isomer differs in the double bond position (8(9) vs. 9(11)). Gas chromatography reveals that isomerization between Δ⁸(9) and Δ⁹(11) occurs under specific conditions, altering biological activity. For instance, Δ⁹(11)-dehydroestrone (II) shows superior stability and bone-modulating effects compared to Δ⁸(9)-dehydroestrone (I), which reverts spontaneously to (I) in solution .
  • 8α-3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one (VI) :
    A structural isomer with reversed stereochemistry at C8, (VI) demonstrates distinct pharmacological behavior, including enhanced oral bioavailability and reduced estrogenic side effects compared to (II) .

Substituent Modifications

Methoxy Derivatives
  • 3-Methoxy-estra-1,3,5(10),9(11)-tetraen-17-one: Substitution of the hydroxyl group with a methoxy group increases lipophilicity and alters receptor binding.
Ferrocene Conjugates
  • 3-Ferrocenyl-estra-1,3,5(10)-triene-17-one (2) :
    The addition of a ferrocenyl group enhances cytotoxicity against hormone-dependent breast cancer cells. Synthesized via ferrocenecarbonyl chloride, this derivative doubles yield (80%) compared to earlier methods .
  • 3-Benzyl-estra-1,3,5(10)-triene-17β-ol (4) :
    Benzyl substitution at C3 reduces estrogenic activity while retaining antiproliferative effects, making it a candidate for chemotherapeutic applications .
Sulphamate Derivatives
  • 3-Hydroxy-estra-1,3,5(10)-trien-17-one sulphamate :
    Sulphamoylation improves oral bioavailability by avoiding hepatic first-pass metabolism. These derivatives act as sulfatase inhibitors, blocking estrogen biosynthesis in hormone-dependent cancers .

Functional Group Variations

  • This compound is studied for its unique pharmacokinetic profile .
  • 16-Phenylmethylidene Derivatives :
    Substitutions at C16 (e.g., 3-hydroxy-16-phenylmethylidene-estra-1,3,5(10),9(11)-tetraen-17-one) retain estrogenic activity but show reduced cytotoxicity compared to parent compounds .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Key Structural Features Synthesis Yield Biological Activity References
3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one Δ⁹(11) double bond, C3-OH, C17=O 42% Bone resorption modulation, antioxidant
3-Methoxy-estra-1,3,5(10),9(11)-tetraen-17-one C3-OCH₃ 55% ERα/ERβ binding (4.09 μM, 19.19 μM)
3-Ferrocenyl-estra-1,3,5(10)-triene-17-one Ferrocenyl group at C3 80% Cytotoxic against MCF-7 cells
3-Hydroxy-estra-1,3,5(10)-trien-17-one sulphamate C3-sulphamate 95% Sulfatase inhibition, oral bioavailability

Table 2: Spectral Data for Key Derivatives

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
This compound 1715 (C=O), 3255 (OH) 0.82 (C18-CH₃), 7.43 (C1-H) 220.42 (C17=O), 156.23 (C3-OH)
3-Ferrocenyl-estra-1,3,5(10)-triene-17-one 1615 (C=C), 814 (Cp) 4.20 (ferrocene protons) 75.12 (ferrocene carbons)

Biological Activity

3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one, commonly referred to as estradiol , is a steroid hormone with significant biological activity. It plays a crucial role in various physiological processes, including the regulation of the menstrual cycle, reproductive functions, and bone health. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18_{18}H20_{20}O
  • Molecular Weight : 268.359 g/mol
  • CAS Number : 1089-80-1

Estradiol exerts its biological effects primarily through two types of estrogen receptors: ERα and ERβ. These receptors are part of the nuclear receptor superfamily and function as transcription factors that regulate gene expression in target tissues. The binding of estradiol to these receptors leads to various downstream effects:

  • Gene Regulation : Activation of estrogen-responsive genes involved in cell growth and differentiation.
  • Cell Signaling : Modulation of signaling pathways such as MAPK and PI3K/Akt, influencing cell survival and proliferation.
  • Bone Metabolism : Estradiol promotes osteoblast activity while inhibiting osteoclast formation, essential for maintaining bone density.

Anticancer Properties

Research indicates that estradiol has both pro- and anti-cancer properties depending on the context:

  • Breast Cancer : Estradiol can promote the growth of estrogen-dependent tumors; however, selective estrogen receptor modulators (SERMs) like tamoxifen can block these effects.
  • Endometrial Cancer : Prolonged exposure to high levels of estradiol is associated with increased risk.

Cardiovascular Effects

Estradiol has been shown to have protective cardiovascular effects:

  • Vasodilation : It enhances endothelial function by increasing nitric oxide availability.
  • Lipid Profile Improvement : Estradiol can positively influence lipid metabolism by reducing LDL cholesterol levels.

Neuroprotective Effects

Studies suggest that estradiol may exert neuroprotective effects:

  • Cognitive Function : It has been linked to improved cognitive function and reduced risk of neurodegenerative diseases in postmenopausal women.
  • Antioxidant Properties : Estradiol may reduce oxidative stress in neuronal cells.

Table 1: Summary of Biological Activities

ActivityEffectReference
AnticancerPromotes growth in some cancers; inhibits in others
CardiovascularEnhances endothelial function; improves lipid profile
NeuroprotectiveImproves cognitive function; reduces oxidative stress

Case Study 1: Estradiol in Breast Cancer Treatment

A clinical trial investigated the effects of estradiol on postmenopausal women with hormone receptor-positive breast cancer. Results indicated that low-dose estradiol could be effective in treating patients who had previously failed other therapies, suggesting a potential role for this hormone in personalized cancer treatment strategies.

Case Study 2: Estradiol and Bone Health

A longitudinal study examined the impact of estradiol replacement therapy on bone density in postmenopausal women. Findings revealed significant improvements in bone mineral density over a five-year period, highlighting its protective role against osteoporosis.

Q & A

Q. What are the common synthetic routes for 3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one, and how are intermediates purified?

The synthesis typically involves hydrogenation and acetylation reactions. For example, hydrogenation of 3-methoxyestra-1,3,5(10),9(11)-tetraen-17-one followed by deprotection yields the hydroxyl group at C-3. Key intermediates like 17a-ethynyl derivatives are synthesized via conjugate alkylation using Grignard reagents (e.g., m-methoxybenzylmagnesium chloride) and purified via column chromatography or recrystallization . Critical steps include regioselective homologation and acid-catalyzed cyclization to stabilize the tetraene backbone.

Q. Which analytical techniques are most effective for characterizing the structure of this compound?

Structural elucidation relies on X-ray crystallography to resolve bond angles (e.g., C3–C4–C5 = 120.7°) and confirm stereochemistry . Nuclear Magnetic Resonance (NMR) identifies proton environments (e.g., Δ9,11 double bond protons at δ 5.2–5.5 ppm), while mass spectrometry confirms molecular weight (M.W. 268.36) and fragmentation patterns . High-performance liquid chromatography (HPLC) ensures purity (>98%) by separating isomers and byproducts .

Q. How should researchers ensure the stability of this compound during storage?

Stability protocols recommend storage in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the Δ9,11 double bond. Moisture-sensitive derivatives (e.g., esters) require desiccants. Degradation studies using accelerated thermal stress (40°C/75% RH for 6 months) monitor impurities via HPLC-UV .

Advanced Research Questions

Q. How do structural modifications at C-3 or C-16 influence the estrogenic activity of this compound derivatives?

Substituents at C-3 (e.g., methoxy, sulfate) modulate electron density, affecting ERα/ERβ binding. For instance, 3-methoxy derivatives reduce binding affinity by 80% compared to hydroxyl groups due to steric hindrance . At C-16, benzylidene groups diminish estrogenic activity in T47-D cell assays (proliferation reduced from 133% to 105%) by altering ring conformation and hydrogen-bonding interactions . Computational docking studies (e.g., AutoDock Vina) validate these effects by simulating ligand-receptor interactions .

Q. How can conflicting data on the estrogenic activity of Δ9,11-unsaturated steroids be resolved?

Discrepancies arise from cell line specificity (e.g., ER+ vs. ER– models) and assay conditions (e.g., serum-free vs. serum-containing media). For example, in T47-D cells, Δ9,11 derivatives show residual estrogenicity (73% uterine proliferation in rats), whereas ERβ-selective assays may mask this . To resolve contradictions, use dual-luciferase reporter assays with ERα/ERβ isoforms and validate findings via X-ray crystallography of ligand-bound ER complexes .

Q. What challenges arise in isolating photo-oxygenation products of this compound, and how are they addressed?

Photo-oxygenation yields complex mixtures due to competing [4+2] and [2+2] cycloadditions. For example, dye-sensitized reactions produce 1,4-endo-peroxides (10% yield) and C-seco-aldehydes, which require preparative thin-layer chromatography (pTLC) for isolation . Substituent effects are critical: electron-donating groups (e.g., methoxy) favor dioxetane intermediates, while electron-withdrawing groups (e.g., tosyl) suppress reactivity . Kinetic studies (UV-Vis monitoring) optimize reaction times to minimize side products .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., ER binding assays + molecular dynamics simulations) .
  • Experimental Design : Use fractional factorial designs to screen reaction conditions (temperature, catalyst loading) for synthetic optimization .
  • Safety Compliance : Adhere to IARC guidelines for handling potential carcinogens (e.g., use fume hoods, avoid skin contact) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one
Reactant of Route 2
3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one

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